2-Chloro-1,1,1,4-tetrafluorobut-2-ene 2-Chloro-1,1,1,4-tetrafluorobut-2-ene
Brand Name: Vulcanchem
CAS No.: 175400-96-1
VCID: VC20795239
InChI: InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2
SMILES: C(C=C(C(F)(F)F)Cl)F
Molecular Formula: C₄H₃ClF₄
Molecular Weight: 162.51 g/mol

2-Chloro-1,1,1,4-tetrafluorobut-2-ene

CAS No.: 175400-96-1

Cat. No.: VC20795239

Molecular Formula: C₄H₃ClF₄

Molecular Weight: 162.51 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1,1,1,4-tetrafluorobut-2-ene - 175400-96-1

Specification

CAS No. 175400-96-1
Molecular Formula C₄H₃ClF₄
Molecular Weight 162.51 g/mol
IUPAC Name 2-chloro-1,1,1,4-tetrafluorobut-2-ene
Standard InChI InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2
Standard InChI Key USNKISPGPVQSDY-UHFFFAOYSA-N
SMILES C(C=C(C(F)(F)F)Cl)F
Canonical SMILES C(C=C(C(F)(F)F)Cl)F

Introduction

Physical and Chemical Properties

2-Chloro-1,1,1,4-tetrafluorobut-2-ene possesses distinctive physical and chemical properties that make it valuable for various applications. This section details its key characteristics based on reliable scientific data.

Basic Identification and Structural Properties

The compound exists in the (Z) isomeric form, which refers to the specific geometric arrangement of atoms around the double bond. This structural feature is critical to understanding its chemical behavior and reactivity patterns. The molecular structure includes a butene backbone with strategically positioned chlorine and fluorine atoms that significantly influence its physical and chemical properties.

Table 1: Basic Identification Properties of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene

PropertyValueReference
Molecular FormulaC₄H₃ClF₄
Molecular Weight162.51 g/mol
IUPAC Name(Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene
CAS Number175400-96-1
Physical StateColorless liquid
Boiling Point65°C
Standard Purity97%

Chemical Identifiers and Nomenclature

Various chemical identifiers are used to precisely characterize 2-Chloro-1,1,1,4-tetrafluorobut-2-ene in scientific literature and databases. These identifiers enable unambiguous reference to the compound across different research contexts.

Table 2: Chemical Identifiers of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene

Identifier TypeValueReference
Standard InChIInChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1-
Standard InChIKeyUSNKISPGPVQSDY-IWQZZHSRSA-N
Isomeric SMILESC(/C=C(/C(F)(F)F)\Cl)F
Canonical SMILESC(C=C(C(F)(F)F)Cl)F
PubChem Compound ID5708410
MDL NumberMFCD01318130

Structural Features and Bonding

The compound's structure includes a double bond between carbon atoms with chlorine substitution at position 2 and a trifluoromethyl group at position 1, creating an electron-deficient region that can participate in various chemical transformations. This electronic distribution plays a crucial role in determining the compound's behavior in different chemical environments and its potential applications in organic synthesis.

Chemical Reactivity and Reactions

The unique structure of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, with its combination of chlorine and fluorine atoms, confers specific reactivity patterns that are valuable in various chemical transformations.

Key Reaction Types

2-Chloro-1,1,1,4-tetrafluorobut-2-ene can participate in various chemical reactions, including substitution, addition, oxidation, and reduction reactions. The double bond in the molecule serves as a reactive site for addition reactions, while the halogen substituents can undergo substitution reactions under appropriate conditions. These reaction pathways allow the compound to serve as a building block for synthesizing more complex fluorinated organic molecules.

The presence of the chlorine atom at position 2 makes the compound particularly suited for metal-catalyzed coupling reactions, where the carbon-chlorine bond can be activated for the formation of new carbon-carbon bonds . Such reactions are valuable in the synthesis of complex organic molecules containing fluorinated segments.

Application in Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various fluorinated organic materials. Its unique structure, with strategically positioned fluorine and chlorine atoms, makes it a valuable building block for introducing fluorinated segments into more complex molecules. This capability is particularly important in medicinal chemistry and materials science, where fluorinated compounds often exhibit enhanced properties compared to their non-fluorinated counterparts .

Recent research has demonstrated the potential of related fluorinated compounds as reagents in cross-coupling reactions . For example, CF₂CF₂-containing organozinc reagents can be transmetallated to copper species, which then undergo cross-coupling reactions with aromatic iodides or acyl chlorides to produce a broad range of CF₂CF₂-containing organic molecules . Similar approaches might be applicable to 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, expanding its utility in organic synthesis.

Applications and Uses

2-Chloro-1,1,1,4-tetrafluorobut-2-ene finds application across various scientific and industrial fields due to its unique properties and reactivity.

Research Applications

In research settings, the compound serves as a valuable reagent for studying various aspects of organofluorine chemistry. Its well-defined structure and reactivity make it useful for investigating reaction mechanisms and developing new synthetic methodologies. Researchers utilize this compound to explore structure-activity relationships in fluorinated organic molecules, contributing to the broader understanding of how fluorine substitution affects chemical and physical properties.

The compound also serves as a precursor for synthesizing more complex fluorinated compounds with potential applications in materials science, pharmaceuticals, and agrochemicals. This versatility makes it a valuable tool in research laboratories focused on developing novel fluorinated materials with enhanced properties.

Comparative Analysis with Similar Compounds

Understanding how 2-Chloro-1,1,1,4-tetrafluorobut-2-ene compares to related compounds provides valuable context for researchers considering its use in various applications.

Structural Comparisons

Several compounds share structural similarities with 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, but differ in the number and arrangement of halogen atoms. One notable example is 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (C₄HClF₆), which contains two additional fluorine atoms compared to our compound of interest .

Table 3: Comparison of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
2-Chloro-1,1,1,4-tetrafluorobut-2-eneC₄H₃ClF₄162.51 g/molContains 4 fluorine atoms
2-Chloro-1,1,1,4,4,4-hexafluoro-2-buteneC₄HClF₆198.49 g/molContains 6 fluorine atoms (2 additional at C-4)
2-Chloro-1,1,1-trifluoroethaneC₂HClF₃118.49 g/molShorter carbon chain; no double bond
3,3,4,4-Tetrafluorobut-1-eneC₄H₄F₄128.07 g/molNo chlorine atom; different position of double bond

Property and Reactivity Differences

The variations in structure between these related compounds lead to significant differences in their chemical and physical properties. For instance, the presence of additional fluorine atoms in 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene results in a higher molecular weight and likely affects properties such as boiling point, solubility, and reactivity . The different arrangement of halogen atoms also influences the electronic distribution within the molecules, leading to distinct reactivity patterns in various chemical transformations.

These structural differences highlight the importance of selecting the most appropriate halogenated compound for specific applications. Researchers must consider factors such as reactivity, stability, and physical properties when choosing between 2-Chloro-1,1,1,4-tetrafluorobut-2-ene and related compounds for particular synthetic applications or industrial processes.

Current Research Trends and Future Directions

Research involving fluorinated organic compounds like 2-Chloro-1,1,1,4-tetrafluorobut-2-ene continues to evolve, with several emerging areas of interest that may shape future applications of this compound.

Advances in Synthetic Methodologies

Recent developments in organofluorine chemistry have focused on developing more efficient and selective methods for synthesizing fluorinated compounds. For instance, the use of metal-mediated coupling reactions has emerged as a powerful approach for introducing fluorinated fragments into organic molecules . These advances may lead to improved methods for synthesizing and utilizing 2-Chloro-1,1,1,4-tetrafluorobut-2-ene in various applications.

The development of zinc-mediated coupling reactions represents a significant advancement in this field. Research has shown that organozinc reagents containing tetrafluoroethylene fragments can be prepared and used in coupling reactions to synthesize complex fluorinated compounds . These approaches offer new possibilities for incorporating fluorinated segments into various molecular frameworks, potentially expanding the utility of compounds like 2-Chloro-1,1,1,4-tetrafluorobut-2-ene in organic synthesis.

Emerging Applications

The unique properties of fluorinated compounds have led to their increasing use in various fields, including pharmaceuticals, agrochemicals, and materials science . The incorporation of fluorine atoms into organic molecules can significantly enhance their properties, including stability, bioavailability, and performance characteristics in specialized materials . This trend suggests that compounds like 2-Chloro-1,1,1,4-tetrafluorobut-2-ene may find new applications in these rapidly evolving fields.

Future research may explore the potential of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene as a building block for synthesizing advanced materials with specialized properties. The strategic incorporation of fluorinated segments into materials can impart characteristics such as increased thermal stability, chemical resistance, and unique surface properties, making this an area of significant interest for future investigations.

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